2-(2-Oxo-1,2-dihydroquinolin-4-yl)acetic acid
Overview
Description
Synthesis Analysis
The synthesis of 2-oxoquinoline derivatives involves multiple steps, including alkylation and hydrolysis. For instance, the synthesis of 2-oxoquinoline-1-alkanoic acids involves alkylation of the appropriate 2-oxoquinoline intermediates with a halo ester, followed by hydrolysis of the intermediate esters . Another example includes the synthesis of alkyl 2-oxo-1,2-dihydroquinoline-4-carboxylates starting from 2-oxo-quinoline carboxylic acid, which
Scientific Research Applications
1. Synthesis, Spectroscopic, and Thermal Analyses
- Summary of Application: The compound 2-oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate was synthesized using a triethylamine-mediated O-acylation reaction. This methodology is notable for its clean reaction profile and straightforward procedure .
- Methods of Application: The reaction was carried out between 8-hydroxyquinolin-2 (1 H)-one and 4-chlorobenzoyl chloride in acetonitrile at room temperature .
- Results or Outcomes: The 2-oxoquinoline derivative was characterized using spectroscopic, spectrometric, and thermal analyses, enabling a comprehensive understanding of its molecular structure and thermal properties .
2. Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives
- Summary of Application: A method based on Cu-catalyzed [2+3] cycloaddition (Huisgen-Meldal-Sharpless reaction) was developed to tether 3,3’- ( (4- (prop-2-yn-1-yloxy)phenyl)methylene) bis (4-hydroxyquinolin-2 (1 H)-ones) with 4-azido-2-quinolones .
- Methods of Application: This methodology allowed attaching three quinolone molecules via a triazole linker .
- Results or Outcomes: The products showed anti-proliferative activity. Compound 8g was the most active one, achieving IC 50 = 1.2 ± 0.2 µM and 1.4 ± 0.2 µM against MCF-7 and Panc-1 cell lines, respectively .
3. Anticancer Agents
- Summary of Application: Quinolone derivatives have been widely used in medicinal chemistry due to their unique structure, which exhibits a variety of pharmacological activities , especially antibacterial and anti-cancer , with a promising role in the improvement of anti-cancer drug resistance .
- Methods of Application: A mild and versatile method based on Cu-catalyzed [2+3] cycloaddition (Huisgen-Meldal-Sharpless reaction) was developed to tether 3,3’- ( (4- (prop-2-yn-1-yloxy)phenyl)methylene) bis (4-hydroxyquinolin-2 (1 H )-ones) with 4-azido-2-quinolones in good yields .
- Results or Outcomes: The products are interesting precursors for their anti-proliferative activity. Compound 8g was the most active one, achieving IC 50 = 1.2 ± 0.2 µM and 1.4 ± 0.2 µM against MCF-7 and Panc-1 cell lines, respectively .
4. Nonnarcotic Analgesics
- Summary of Application: The 4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydro- and 1-allyl-4-methyl-2-oxo-1,2-dihydroquinoline-3-carb-oxylic acids (19 and 30 respectively) exceed the specific activity of the nonnarcotic analgesics Diclofenac and Ketorolac and only fall a little short of Tramadol .
- Methods of Application: The synthesis of these compounds is not specified in the source .
- Results or Outcomes: These compounds have shown promising results as nonnarcotic analgesics .
5. Antimicrobial Agents
- Summary of Application: Quinolone derivatives have been widely used in medicinal chemistry due to their unique structure, which exhibits a variety of pharmacological activities , especially antibacterial .
- Methods of Application: The synthesis of these compounds is not specified in the source .
- Results or Outcomes: These compounds have shown promising results as antibacterial agents .
6. Inhibition of Key Receptor Tyrosine Kinases
- Summary of Application: Quinolin-2 (1 H )-one-based anticancer agents have recently emerged as promising and effective leader structures for inhibition of key receptor tyrosine kinases (RTKs) involved in the formation and maintenance of the tumor vasculature, such as vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR) kinases .
- Methods of Application: The synthesis of these compounds is not specified in the source .
- Results or Outcomes: These compounds have shown promising results as inhibitors of key receptor tyrosine kinases .
Safety And Hazards
properties
IUPAC Name |
2-(2-oxo-1H-quinolin-4-yl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c13-10-5-7(6-11(14)15)8-3-1-2-4-9(8)12-10/h1-5H,6H2,(H,12,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXVHMJOEWPQFFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)N2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00406164 | |
Record name | 2-(2-oxo-1,2-dihydroquinolin-4-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00406164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Oxo-1,2-dihydroquinolin-4-yl)acetic acid | |
CAS RN |
21298-80-6 | |
Record name | 2-(2-oxo-1,2-dihydroquinolin-4-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00406164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.